molecular formula C8H10ClNO2S B1380196 Methyl 4-chloro-2-(propan-2-yl)-1,3-thiazole-5-carboxylate CAS No. 1501132-92-8

Methyl 4-chloro-2-(propan-2-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B1380196
CAS No.: 1501132-92-8
M. Wt: 219.69 g/mol
InChI Key: TXRCYOWKQPQXFD-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(propan-2-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-(propan-2-yl)-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thiazole derivatives with chlorinating agents. One common method includes the use of thionyl chloride or phosphorus pentachloride to introduce the chlorine atom into the thiazole ring. The esterification process can be carried out using methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-2-(propan-2-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thiazole derivatives with different substituents.

Scientific Research Applications

Methyl 4-chloro-2-(propan-2-yl)-1,3-thiazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(propan-2-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the thiazole ring.

Comparison with Similar Compounds

  • Methyl 4-chloro-2-(methyl)-1,3-thiazole-5-carboxylate
  • Methyl 4-chloro-2-(ethyl)-1,3-thiazole-5-carboxylate
  • Methyl 4-chloro-2-(butyl)-1,3-thiazole-5-carboxylate

Comparison: Methyl 4-chloro-2-(propan-2-yl)-1,3-thiazole-5-carboxylate is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct physicochemical properties and interactions with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 4-chloro-2-propan-2-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-4(2)7-10-6(9)5(13-7)8(11)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRCYOWKQPQXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(S1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501132-92-8
Record name methyl 4-chloro-2-(propan-2-yl)-1,3-thiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-chloro-2-(propan-2-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Methyl 4-chloro-2-(propan-2-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 3
Methyl 4-chloro-2-(propan-2-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 4
Methyl 4-chloro-2-(propan-2-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 5
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Methyl 4-chloro-2-(propan-2-yl)-1,3-thiazole-5-carboxylate
Reactant of Route 6
Methyl 4-chloro-2-(propan-2-yl)-1,3-thiazole-5-carboxylate

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